![molecular formula C12H21BrO2 B14618984 2-{2-[2-(2-Bromoethyl)cyclopropyl]ethoxy}oxane CAS No. 59014-50-5](/img/structure/B14618984.png)
2-{2-[2-(2-Bromoethyl)cyclopropyl]ethoxy}oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[2-(2-Bromoethyl)cyclopropyl]ethoxy}oxane is an organic compound with the molecular formula C10H17BrO2 It is a brominated ether that features a cyclopropyl group and an oxane (tetrahydropyran) ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-(2-Bromoethyl)cyclopropyl]ethoxy}oxane typically involves the reaction of 2-bromoethanol with cyclopropyl ethyl ether in the presence of a strong base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-bromoethanol is replaced by the cyclopropyl ethyl ether group. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-[2-(2-Bromoethyl)cyclopropyl]ethoxy}oxane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used. The reactions are conducted at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride, are employed.
Major Products Formed
Nucleophilic Substitution: Products include ethers, nitriles, and amines.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Alcohols and alkanes are formed, respectively.
Wissenschaftliche Forschungsanwendungen
2-{2-[2-(2-Bromoethyl)cyclopropyl]ethoxy}oxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{2-[2-(2-Bromoethyl)cyclopropyl]ethoxy}oxane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The cyclopropyl group can induce conformational changes in the target molecules, affecting their activity. The oxane ring provides structural stability and influences the compound’s overall reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Bromoethoxy)tetrahydro-2H-pyran: Similar structure but lacks the cyclopropyl group.
2-Bromoethyl ether: Contains the bromoethyl group but lacks the oxane ring.
Cyclopropyl ethyl ether: Contains the cyclopropyl group but lacks the bromoethyl and oxane groups.
Uniqueness
2-{2-[2-(2-Bromoethyl)cyclopropyl]ethoxy}oxane is unique due to the combination of the bromoethyl, cyclopropyl, and oxane groups in a single molecule. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
59014-50-5 |
|---|---|
Molekularformel |
C12H21BrO2 |
Molekulargewicht |
277.20 g/mol |
IUPAC-Name |
2-[2-[2-(2-bromoethyl)cyclopropyl]ethoxy]oxane |
InChI |
InChI=1S/C12H21BrO2/c13-6-4-10-9-11(10)5-8-15-12-3-1-2-7-14-12/h10-12H,1-9H2 |
InChI-Schlüssel |
JSCVMIKHRLVZQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OCCC2CC2CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



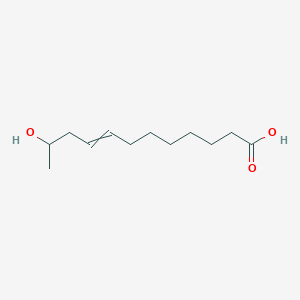
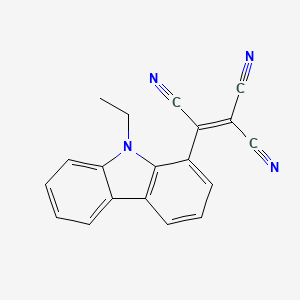
![9,10-Bis[2-(4-methylphenyl)ethenyl]anthracene](/img/structure/B14618930.png)
![[2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis[(thiophen-2-yl)methanone]](/img/structure/B14618931.png)


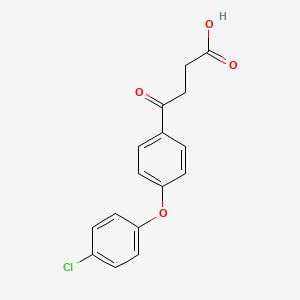
![2,3,4,5-Tetrachloro-6-[4-(diethylamino)-2-ethoxybenzoyl]benzoic acid](/img/structure/B14618955.png)
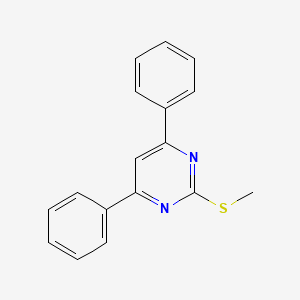
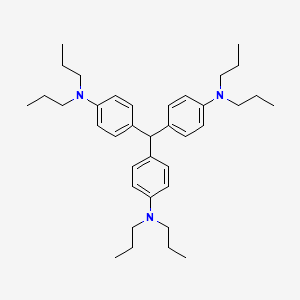
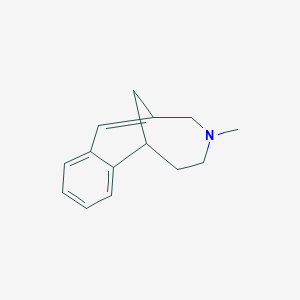
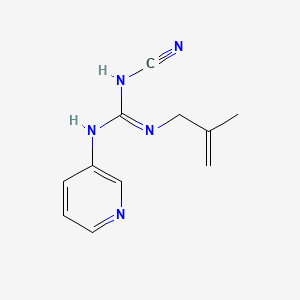
![Silane, trimethyl[[1-(4-methylphenyl)cyclopropyl]oxy]-](/img/structure/B14618983.png)
